Physicochemical properties of 1-Boc-3-benzyl-3-piperidinecarboxylic acid
Physicochemical properties of 1-Boc-3-benzyl-3-piperidinecarboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-3-benzyl-3-piperidinecarboxylic Acid
Introduction
1-Boc-3-benzyl-3-piperidinecarboxylic acid is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a quaternary stereocenter, makes it a valuable intermediate for constructing complex, biologically active molecules. This compound serves as a key precursor in the synthesis of novel therapeutic agents, including potential analgesics and anti-inflammatory drugs.[1][2]
For researchers, process chemists, and formulation scientists, a thorough understanding of the physicochemical properties of such an intermediate is paramount. These properties govern its behavior during synthesis, purification, and formulation, and are critical for ensuring reproducibility, scalability, and the ultimate quality of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 1-Boc-3-benzyl-3-piperidinecarboxylic acid, outlines authoritative protocols for their experimental determination, and explains the scientific rationale behind these methodologies.
Chemical Identity and Structure
The structural framework of 1-Boc-3-benzyl-3-piperidinecarboxylic acid features a piperidine ring with its nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. A benzyl group and a carboxylic acid moiety are both attached to the C3 position, creating a sterically hindered, non-racemic quaternary chiral center. This unique arrangement imparts specific conformational constraints and chemical properties that are leveraged in targeted drug design.
| Identifier | Data |
| IUPAC Name | 1-(tert-butoxycarbonyl)-3-benzylpiperidine-3-carboxylic acid |
| Molecular Formula | C₁₈H₂₅NO₄ |
| Molecular Weight | 319.40 g/mol |
| Common Forms | Often supplied as dicyclohexylamine (DCHA) salts for improved stability and handling. |
| CAS Numbers | (S)-enantiomer DCHA salt: 1354752-83-21-enantiomer DCHA salt: 1354752-73-0[2] |
Core Physicochemical Properties
A summary of the key physicochemical properties is presented below. It is important to note that much of the available data from commercial suppliers pertains to the dicyclohexylamine (DCHA) salt form. Properties of the free acid must be determined experimentally.
| Property | Value / Expected Behavior | Rationale & Field Insights |
| Appearance | White powder (reported for DCHA salt).[1][2] | The physical state is crucial for handling, dosing in reactions, and dissolution studies. The free acid is expected to be a white to off-white solid. |
| Melting Point | Not reported for the free acid. The related, non-benzylated compound, 1-Boc-3-piperidinecarboxylic acid, melts at 159-162 °C.[3][4] | The melting point is a critical indicator of purity. The presence of the bulky benzyl group is expected to alter the crystal lattice and thus the melting point relative to its non-benzylated analog. |
| Solubility | Expected to be poorly soluble in water at acidic pH and increasingly soluble at neutral to basic pH. Soluble in organic solvents like methanol, DMSO, and DMF.[1][2] | The carboxylic acid group allows for deprotonation to form a carboxylate salt, enhancing aqueous solubility at higher pH. The lipophilic Boc and benzyl groups contribute to solubility in organic media. |
| Acidity (pKa) | No experimental data available. Predicted to be in the range of 4-5. | The pKa of the carboxylic acid group is the primary determinant of its ionization state. Aliphatic carboxylic acids typically have a pKa in this range[5]. This value is essential for developing purification strategies (acid-base extraction) and for predicting its behavior in physiological environments. |
| Lipophilicity (LogP) | No experimental data available. Predicted to be moderately high. | The partition coefficient (n-octanol/water) is a key parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The presence of the large, nonpolar Boc and benzyl groups suggests a significant degree of lipophilicity. |
| Optical Rotation | (S)-DCHA salt: [α]D20 = -22 ± 2º (c=1 in DMF)1-DCHA salt: [α]D20 = +21 ± 2º (c=1 in MeOH)[2] | Optical rotation confirms the enantiomeric identity and purity of the chiral compound. The solvent dependency highlights the importance of standardized measurement conditions. |
Spectroscopic and Analytical Characterization
Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Below are the predicted chemical shifts for the free acid form.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| -C(CH₃)₃ | ~1.4 | ~28.5 (3C) | Characteristic singlet in ¹H NMR for the nine equivalent Boc protons. |
| -C(CH₃)₃ | - | ~80.0 | Quaternary carbon of the Boc group. |
| -COOH | >10 (broad s) | ~175-180 | The acidic proton is typically broad and exchangeable with D₂O. The carbonyl carbon is highly deshielded. |
| Benzyl -CH₂- | ~3.0-3.2 (AB system) | ~40-45 | Protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet, likely an AB quartet. |
| Benzyl C₆H₅ | ~7.2-7.4 (m) | ~127-135 | Aromatic protons and carbons will show characteristic multiplet patterns. |
| Piperidine Ring | ~1.5-4.0 (m) | ~25-60 | Complex, overlapping multiplets due to conformational rigidity and diastereotopicity of the ring protons. |
| Boc C=O | - | ~155 | Carbamate carbonyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, strong |
| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 | Medium to strong, sharp |
| C=O Stretch (Carboxylic Acid Dimer) | 1680-1720 | Strong, sharp |
| C=O Stretch (Boc Carbamate) | 1670-1690 | Strong, sharp (may overlap with acid C=O) |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity and enantiomeric excess of the compound.
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Causality: The choice of a chiral stationary phase (e.g., polysaccharide-based) is essential because the enantiomers of 1-Boc-3-benzyl-3-piperidinecarboxylic acid have identical physical properties in a non-chiral environment. The chiral column provides a diastereomeric interaction, allowing for their separation and quantification. A reversed-phase C18 column is suitable for assessing chemical purity.
Standardized Experimental Protocols
The following protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals, ensuring data is reliable and suitable for regulatory purposes.[6][7]
Protocol 1: Melting Point Determination (OECD TG 102)
-
Preparation: Ensure the sample is thoroughly dried to remove residual solvents.
-
Loading: Finely powder the sample and pack it into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat at a rapid rate to approximately 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range represents the melting point.
-
Validation: A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Protocol 2: Water Solubility (Flask Method, OECD TG 105)
-
Rationale: This method determines the saturation mass concentration of the substance in water at a given temperature. Temperature control is critical as solubility is temperature-dependent.
-
Procedure:
-
Add an excess amount of the compound to a known volume of deionized water in a flask.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the mixture to settle, permitting the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant. To avoid including solid particles, centrifugation or filtration may be necessary.
-
Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC with UV detection.
-
Repeat the measurement at different pH values (e.g., 2, 7, 9) to establish the pH-solubility profile.
-
Protocol 3: pKa Determination (Titration Method, OECD TG 112)
-
Rationale: This protocol measures the dissociation constant by titrating the acidic form of the molecule with a strong base and monitoring the solution's pH.
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a known volume of water, potentially with a co-solvent like methanol if water solubility is low.
-
Insert a calibrated pH electrode into the solution.
-
Slowly add standardized sodium hydroxide (NaOH) solution in small, known increments.
-
Record the pH of the solution after each addition, ensuring the reading stabilizes.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at which half of the carboxylic acid has been neutralized (the midpoint of the titration curve).
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Visualization of Key Workflows
Diagrams help clarify the logical flow of complex scientific processes.
Caption: Physicochemical characterization workflow for a drug intermediate.
Caption: Workflow for spectroscopic structural elucidation.
Conclusion
1-Boc-3-benzyl-3-piperidinecarboxylic acid is a sophisticated building block whose utility in drug discovery is directly tied to its well-defined physicochemical properties. While commercial sources provide some data, primarily for its DCHA salt form, a full characterization of the free acid is essential for advanced applications. By employing standardized protocols, such as those established by the OECD, researchers can generate the robust and reliable data needed to optimize synthetic routes, develop stable formulations, and meet stringent regulatory requirements. This systematic approach ensures that the potential of this versatile intermediate can be fully and safely realized in the development of next-generation therapeutics.
References
-
OECD (Organisation for Economic Co-operation and Development). OECD Guidelines for the Testing of Chemicals, Section 1: Physical Chemical Properties. [6][8]
-
Grokipedia. OECD Guidelines for the Testing of Chemicals. [9]
-
Chemycal. OECD Guidelines for the Testing of Chemicals. [10]
-
ECHEMI. 1-Boc-3-piperidinecarboxylic acid. [3]
-
Home Sunshine Pharma. 1-Boc-3-piperidinecarboxylic Acid CAS 84358-12-3. [11]
-
Thermo Fisher Scientific. N-BOC-3-Piperidinecarboxylic acid, 98%. [4]
-
Chem-Impex. (S)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA. [1]
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Chem-Impex. (R)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA. [2]
-
Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid 98%.
-
Williams, R. pKa Data Compiled by R. Williams. [5]
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- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
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